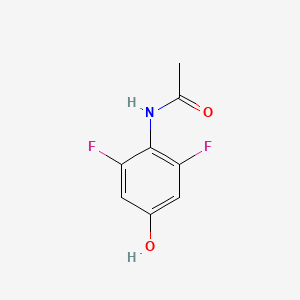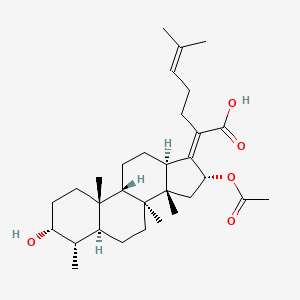
11-Deoxy-Fusidinsäure
Übersicht
Beschreibung
11-Deoxy Fusidic Acid is a biochemical used for proteomics research . It is an impurity of the bacteriostatic antibiotic, Fusidic Acid . The molecular formula of 11-Deoxy Fusidic Acid is C31H48O5 and its molecular weight is 500.71 g/mol .
Synthesis Analysis
The synthesis of 11-Deoxy Fusidic Acid derivatives has been reported in several studies . For instance, a study reported the synthesis of two series of Fusidic Acid (FA) derivatives, including 11-Deoxy Fusidic Acid . Another study reported the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate with α-, β-, and γ-cyclodextrin .
Molecular Structure Analysis
The molecular structure of 11-Deoxy Fusidic Acid has been studied using various techniques . For example, the inclusion complexes between fusidate, 3-keto fusidate, 11-keto fusidate, and 11-deoxy fusidate and α-, β-, and γ-cyclodextrin were studied using capillary electrophoresis .
Chemical Reactions Analysis
The chemical reactions involving 11-Deoxy Fusidic Acid have been studied in the context of its inclusion complexes with cyclodextrins . The study found that 3-keto-, 11-keto- and 11-deoxy-fusidate formed stronger complexes compared to fusidate, probably due to a decrease in hydrophilicity caused by the reduced number of hydroxyl groups .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Aktivitäten
Fusidinsäure-Derivate, einschließlich 11-DFA, haben ein breites Spektrum an pharmakologischen Aktivitäten gezeigt. Dazu gehören antibakterielle, antimalarielle, antituberkulose, krebshemmende, die Umkehrung der Multiresistenz von Tumoren, entzündungshemmende, antimykotische und antivirale Aktivitäten sowohl in vivo als auch in vitro . Die strukturelle Modifikation und die biologischen Aktivitäten dieser Derivate werden umfassend untersucht, was wertvolle Informationen für die Medikamentenforschung liefert .
Medizinische Forschungsanwendungen
In der medizinischen Forschung wird 11-DFA auf sein Potenzial zur Bekämpfung von Antibiotikaresistenz untersucht. Studien haben sich auf die Prävalenz von fusidinsäure-resistenten Staphylococcus aureus-Stämmen konzentriert, und die Rolle von 11-DFA beim Verständnis und der Behebung dieser Resistenz ist von großem Interesse .
Biologische Rolle
Die Rolle von 11-DFA in der Biologie ist mit seiner Stammverbindung Fusidinsäure verbunden, die ein natürliches tetracyclisches Triterpen ist, das aus Pilzen isoliert wurde. Es wurde klinisch für systemische und lokale Staphylokokkeninfektionen eingesetzt, einschließlich solcher, die durch Methicillin-resistente Staphylococcus aureus (MRSA) verursacht werden . Das Verständnis der biologischen Aktivitäten und der Struktur-Wirkungs-Beziehung (SAR) von 11-DFA kann zur Entwicklung neuer therapeutischer Wirkstoffe beitragen .
Biochemische Auswirkungen
Die Auswirkungen von 11-DFA auf die Biochemie sind aufgrund seiner Interaktion mit der bakteriellen Proteinsynthese signifikant. Fusidinsäure, von der 11-DFA abgeleitet ist, bindet an den Elongationsfaktor G (EF-G) und wirkt als Inhibitor der Proteinsynthese . Dieser Mechanismus ist entscheidend für seine antibakteriellen Eigenschaften und ein Untersuchungspunkt für die Entwicklung neuer Antibiotika mit ähnlicher oder verbesserter Wirksamkeit.
Experimentelle Anwendungen
Experimentell wird 11-DFA bei der Entwicklung neuartiger Medikamentenverabreichungssysteme wie Nanoemulsionen eingesetzt, die die antibakterielle Aktivität von Verbindungen wie Fusidinsäure verbessern . Diese experimentellen Anwendungen sind entscheidend für die Weiterentwicklung des Bereichs der topischen antibakteriellen Behandlungen und könnten zu wirksameren Therapien für Hautinfektionen führen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .
Mode of Action
11-Deoxy Fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.
Pharmacokinetics
Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The 11-Deoxy Fusidic Acid forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of 11-Deoxy Fusidic Acid’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .
Action Environment
The action, efficacy, and stability of 11-Deoxy Fusidic Acid can be influenced by various environmental factors. While specific studies on 11-Deoxy Fusidic Acid are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity
Biochemische Analyse
Biochemical Properties
It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity
Cellular Effects
Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria
Molecular Mechanism
Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)
Eigenschaften
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16R)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25+,26-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFIBYNKGFJIX-SXBPZAMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747494 | |
| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013937-16-0 | |
| Record name | (3alpha,4alpha,5alpha,8alpha,9beta,13alpha,14beta,16alpha,17Z)-16-(Acetyloxy)-3-hydroxy-4,8,14-trimethyl-18-norcholesta-17,24-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




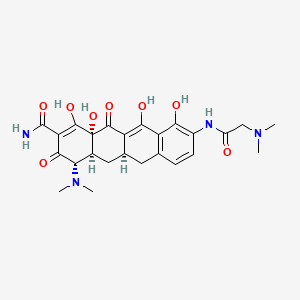
![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/no-structure.png)
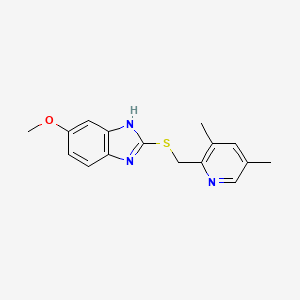
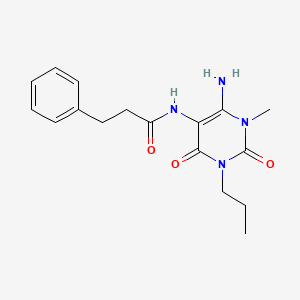
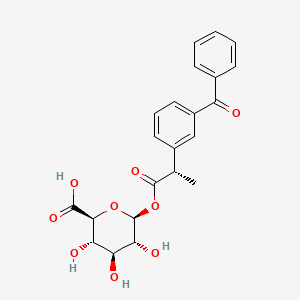

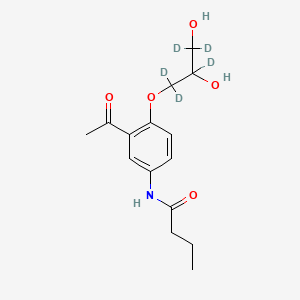
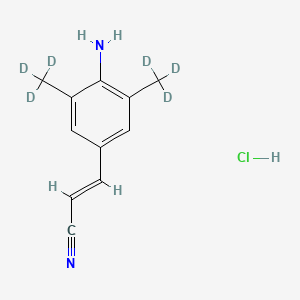
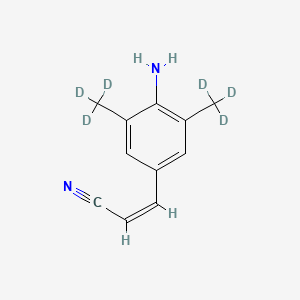
![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)
